molecular formula C19H21N5O B6973445 6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide

6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide

Cat. No.: B6973445
M. Wt: 335.4 g/mol
InChI Key: WKGNQDQMTAYNBY-UHFFFAOYSA-N
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Description

6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyridazine ring, a pyrazole ring, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine rings. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization. The pyridazine ring is often formed through the reaction of a 1,2-diamine with a 1,3-dicarbonyl compound. These rings are then coupled together using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide is unique due to its specific combination of substituents and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-4-5-18-17(22-19(25)15-10-14(3)23-20-11-15)12-21-24(18)16-8-6-13(2)7-9-16/h6-12H,4-5H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGNQDQMTAYNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=C(C=C2)C)NC(=O)C3=CN=NC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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